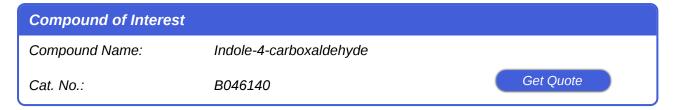


An In-depth Technical Guide to Indole-4carboxaldehyde: Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and natural products. Its strategic functionalization on the indole scaffold, a privileged structure in medicinal chemistry, makes it a valuable precursor for drug discovery and development. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of **indole-4-carboxaldehyde**, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Historical Perspective and Discovery

While a singular definitive report on the initial discovery and isolation of **indole-4-carboxaldehyde** is not readily apparent in historical literature, its synthesis is intrinsically linked to the development of classical indole synthesis methodologies. The Fischer, Reissert, and Leimgruber-Batcho indole syntheses, developed from the late 19th to the mid-20th century, provided the foundational chemistry for accessing a variety of substituted indoles. The application of these methods to produce the 4-carboxaldehyde isomer likely emerged as interest grew in the synthesis of complex indole alkaloids and other natural products. Its



significance became more pronounced with its identification as a key intermediate in the total synthesis of ergot alkaloids and other pharmacologically important molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **indole-4-carboxaldehyde** is essential for its application in synthesis and analysis.

| Property | Value | Reference(s) |
|-------------------------|--|--------------|
| Molecular Formula | C ₉ H ₇ NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 139-143 °C | [2] |
| CAS Number | 1074-86-8 | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H) | [2] |
| ¹H NMR (DMSO-d₅) | δ 11.65 (br s, 1H), 10.15 (s, 1H), 7.65-7.75 (m, 2H), 7.35- 7.45 (m, 2H), 7.20-7.30 (m, 1H) | [3] |
| Mass Spectrum (CI-MS) | m/z = 146 [M+H]+ | [2] |
| Mass Spectrum (EI-MS) | m/z (%) = 145 (M ⁺ , 100), 144 (95), 116 (40), 89 (30) | [4] |

Key Synthetic Methodologies

Several synthetic routes to **indole-4-carboxaldehyde** have been developed, each with its own advantages and limitations. Below are detailed protocols for some of the most significant methods.



Oxidation of Indole-4-methanol

This method provides a straightforward approach from a commercially available starting material.

Experimental Protocol:

To a stirred mixture of indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous dichloromethane (30 mL) at room temperature is added tetrapropylammonium perruthenate (TPAP) (0.3 g, 0.85 mmol) in portions. The reaction mixture is stirred under a nitrogen atmosphere for 1 hour. After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using dichloromethane as the eluent to afford **indole-4-carboxaldehyde** as a white powder.

Yield: 80%[2]

Leimgruber-Batcho Indole Synthesis

A versatile method starting from 2-methyl-3-nitrobenzoic acid methyl ester.[5]

Experimental Protocol:

- Step A: Reduction to 2-methyl-3-nitrobenzyl alcohol. To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (39.0 g, 0.2 mol) in tert-butanol (600 mL) is added sodium borohydride (19.0 g, 0.5 mol). The mixture is heated to reflux, and methanol (150 mL) is added dropwise. Reflux is continued for 1 hour. After cooling, water is added, and the solvents are removed under reduced pressure. The residue is partitioned between water and chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
 - Yield: 91.9%[5]
- Step B: Oxidation to 2-methyl-3-nitrobenzaldehyde. The alcohol from Step A is oxidized using a suitable oxidizing agent (e.g., PCC or a catalytic oxidation system).
- Step C: Protection of the aldehyde. The aldehyde group of 2-methyl-3-nitrobenzaldehyde is protected, for example, as a dioxolane using ethylene glycol.



• Step D: Condensation and Reductive Cyclization. The protected aldehyde is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA). The resulting enamine is then subjected to reductive cyclization using Raney nickel and hydrazine hydrate, followed by acidic workup to hydrolyze the protecting group and afford **indole-4-carboxaldehyde**.[5]

Applications in the Synthesis of Bioactive Molecules

Indole-4-carboxaldehyde is a valuable precursor for the synthesis of various natural products and pharmaceutically active compounds.

Synthesis of Ergot Alkaloid Precursors

Indole-4-carboxaldehyde serves as a key starting material in the total synthesis of various ergot alkaloids, a class of compounds with a wide range of pharmacological activities.[6] The synthesis often involves the construction of the tetracyclic ergoline ring system from the **indole-4-carboxaldehyde** core.

Synthesis of Arcyriacyanin A

Indole-4-carboxaldehyde has been utilized in the synthesis of arcyriacyanin A, a natural product that exhibits inhibitory activity against protein kinase C and protein tyrosine kinase.[7] [8]

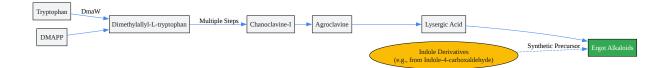
Synthesis of Aurora Kinase A Inhibitors

Indole-4-carboxaldehyde is a reactant in the synthesis of inhibitors of Aurora kinase A, a key regulator of mitosis.[9][10] Overexpression of Aurora kinase A is implicated in various cancers, making its inhibitors promising anti-cancer agents.

Signaling Pathways

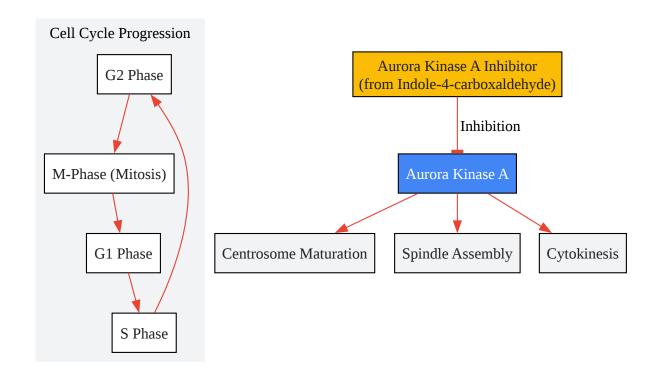
The biological significance of **indole-4-carboxaldehyde** is often realized through the molecules it helps to create. Below are diagrams illustrating relevant signaling pathways.





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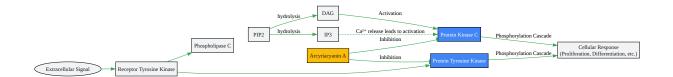
Biosynthetic pathway of ergot alkaloids from tryptophan.



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Role of Aurora Kinase A in the cell cycle and its inhibition.





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Inhibition of Protein Kinase C and Protein Tyrosine Kinase by Arcyriacyanin A.[8]

Conclusion

Indole-4-carboxaldehyde remains a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its rich history, tied to the development of fundamental indole synthetic methods, and its continued use as a versatile precursor for complex and biologically active molecules, underscore its importance. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate its application in research and development, while the visualized signaling pathways offer a glimpse into the biological relevance of the molecules derived from this essential building block.

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